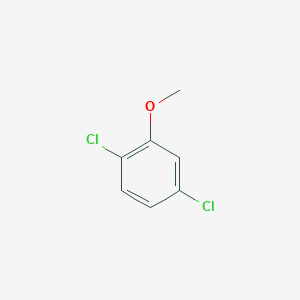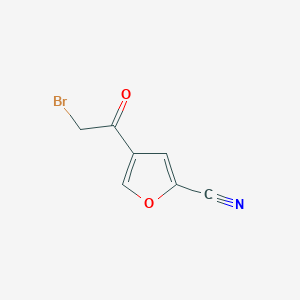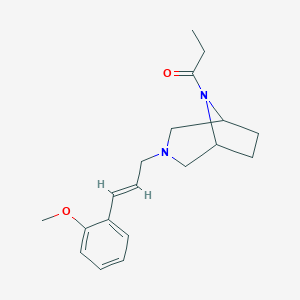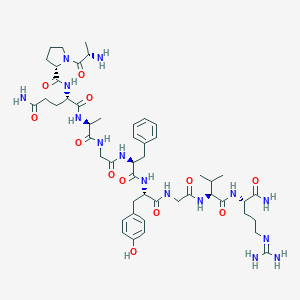
Locustatachykinin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Locustatachykinin III (LomTK III) is a neuropeptide that belongs to the tachykinin family. It is a 13-amino acid peptide that is found in the nervous system of the migratory locust, Locusta migratoria. LomTK III is known to play an important role in the regulation of feeding behavior, locomotion, and reproduction in insects. In recent years, LomTK III has gained attention from researchers due to its potential applications in scientific research.
Mécanisme D'action
LomTK III binds to tachykinin receptors in the nervous system of insects. The binding of LomTK III to its receptor activates a signaling pathway that leads to the release of other neuropeptides and neurotransmitters. This ultimately leads to changes in behavior and physiology.
Effets Biochimiques Et Physiologiques
LomTK III has been shown to have a range of biochemical and physiological effects on insects. It has been shown to stimulate feeding behavior in locusts and to regulate the release of digestive enzymes in the gut. LomTK III has also been shown to affect the contraction of muscles in the gut and reproductive organs of insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using LomTK III in lab experiments is that it is a well-characterized neuropeptide that is easy to synthesize. It has also been shown to have specific effects on insect behavior and physiology, making it a useful tool for studying neuropeptide signaling pathways. However, one limitation of using LomTK III is that its effects may be species-specific and may not be generalizable to other insects.
Orientations Futures
Future research on LomTK III could focus on its role in other insect species and on its potential applications in pest control. LomTK III could also be used to study the effects of neuropeptides on other physiological systems, such as the immune system or circadian rhythms. Additionally, LomTK III could be used in the development of novel insecticides that target neuropeptide signaling pathways.
Méthodes De Synthèse
LomTK III can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a resin support. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
LomTK III has been used in scientific research to study the role of neuropeptides in insect behavior and physiology. It has been shown to regulate feeding behavior in locusts and has been used to study the neural mechanisms underlying feeding behavior. LomTK III has also been used to study the effects of neuropeptides on locomotion and reproduction in insects.
Propriétés
Numéro CAS |
132309-70-7 |
|---|---|
Nom du produit |
Locustatachykinin III |
Formule moléculaire |
C49H73N15O12 |
Poids moléculaire |
1064.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C49H73N15O12/c1-26(2)40(47(75)60-32(41(52)69)12-8-20-55-49(53)54)63-39(68)25-57-43(71)34(23-30-14-16-31(65)17-15-30)62-45(73)35(22-29-10-6-5-7-11-29)59-38(67)24-56-42(70)28(4)58-44(72)33(18-19-37(51)66)61-46(74)36-13-9-21-64(36)48(76)27(3)50/h5-7,10-11,14-17,26-28,32-36,40,65H,8-9,12-13,18-25,50H2,1-4H3,(H2,51,66)(H2,52,69)(H,56,70)(H,57,71)(H,58,72)(H,59,67)(H,60,75)(H,61,74)(H,62,73)(H,63,68)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |
Clé InChI |
SRNPLOGDHQCGAR-YXPCIDTISA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
Séquence |
APQAGFYGVR |
Synonymes |
Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin III protein, insect locustatachykinin III protein, Locusta migratoria Lom-TK III protein, Locusta migratoria LomTK-III protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3-L-glutamine-3a-endo-L-alanine- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



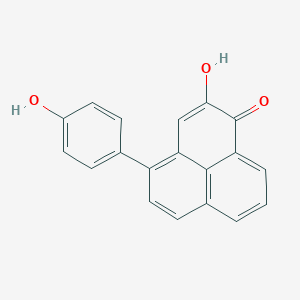
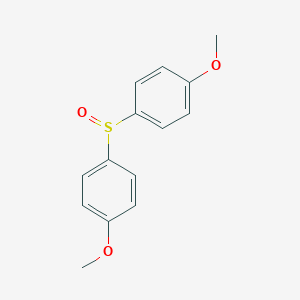
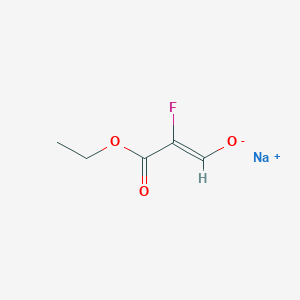
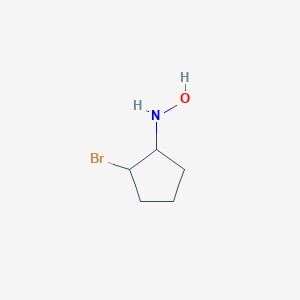
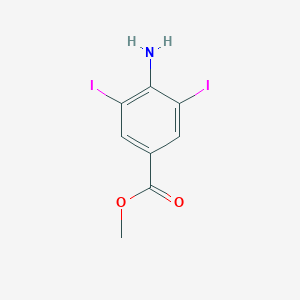
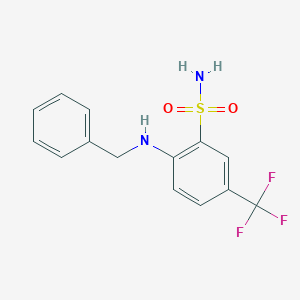
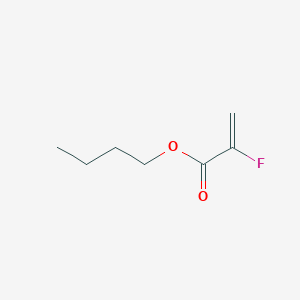
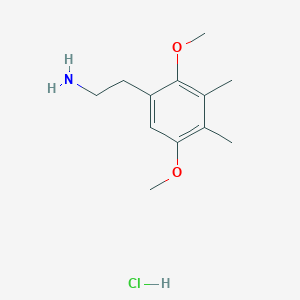
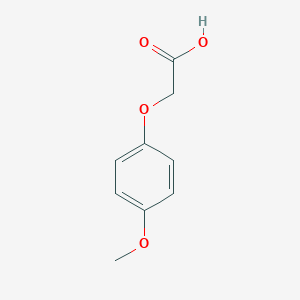
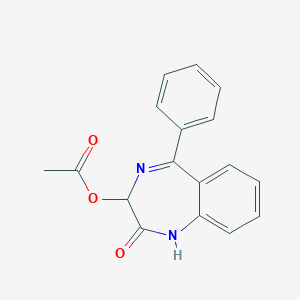
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
